Adenosin-5'-diphosphoribose-Natriumsalz

Übersicht

Beschreibung

Adenosine 5’-diphosphoribose sodium salt is a derivative of nicotinamide adenine dinucleotide (NAD+). It is a significant intracellular molecule involved in various biochemical processes, including the activation of TRPM2 channels and the enhancement of autophagy . This compound plays a crucial role in cellular signaling and energy metabolism.

Wissenschaftliche Forschungsanwendungen

Molecular Biology Applications

Poly(ADP-ribose) Synthesis:

ADP-Ribose is a crucial substrate for poly(ADP-ribose) polymerases (PARPs), enzymes involved in the synthesis of poly(ADP-ribose). This polymer plays a vital role in DNA repair mechanisms and cellular stress responses. The ability of PARPs to modify proteins with ADP-ribose units is essential for maintaining genomic stability and regulating apoptosis pathways .

Signal Transduction:

ADP-Ribose acts as a second messenger in various signaling pathways. It is known to activate the transient receptor potential melastatin 2 (TRPM2) channel, which is permeable to Ca²⁺, Na⁺, and K⁺ ions. This activation is significant in processes such as insulin secretion and neuronal signaling .

Pharmacological Applications

Drug Development:

Research has demonstrated that ADP-Ribose analogs can be designed to modulate TRPM2 activity, providing insights into potential therapeutic targets for conditions such as neurodegenerative diseases and diabetes. For instance, modifications to the ADP-Ribose structure have led to the development of potent antagonists that inhibit TRPM2, highlighting its relevance in drug discovery .

Cancer Therapy:

Given its role in DNA repair, ADP-Ribose and its derivatives are being investigated for their potential in cancer therapies. Inhibitors of PARPs are currently used in clinical settings to enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage .

Biochemical Research

Enzyme Activity Assays:

ADP-Ribose is frequently employed in assays to measure the activity of poly(ADP-ribose) glycohydrolase (PARG), an enzyme that hydrolyzes poly(ADP-ribose). Understanding PARG activity is crucial for elucidating cellular responses to DNA damage and stress .

Nicotinamide Adenine Dinucleotide (NAD⁺) Metabolism:

ADP-Ribose serves as a precursor in NAD⁺ biosynthesis pathways. Research indicates that manipulating ADP-Ribose levels can influence NAD⁺ metabolism, impacting energy production and redox balance within cells .

Case Studies

Wirkmechanismus

Target of Action

Adenosine 5’-diphosphoribose sodium salt, also known as ADP-Ribose, primarily targets the Transient Receptor Potential Melastatin 2 (TRPM2) channels . These channels are intracellular Ca2±permeable cation channels . It also targets the Poly (ADP-ribose) Polymerase (PARP) family , which plays a crucial role in DNA repair and apoptosis signaling .

Mode of Action

ADP-Ribose acts as a potent activator of the TRPM2 channels . It promotes Ca2+ elevation through extracellular Ca2+ influx and/or lysosomal Ca2+ release . Additionally, ADP-Ribose serves as a substrate in the formation of poly (ADP-ribose) by members of the PARP family .

Biochemical Pathways

The activation of TRPM2 channels by ADP-Ribose leads to an increase in intracellular calcium levels . This can trigger various downstream effects, including the activation of calcium-dependent signaling pathways. Furthermore, the formation and degradation of poly (ADP-ribose) by the PARP family, using ADP-Ribose as a substrate, are important components of DNA repair and apoptosis signaling .

Result of Action

The activation of TRPM2 channels by ADP-Ribose can lead to various cellular responses, including autophagy . Autophagy is a cellular process involved in the degradation and recycling of cellular components. Additionally, the role of ADP-Ribose in the formation of poly (ADP-ribose) contributes to DNA repair and apoptosis signaling .

Biochemische Analyse

Biochemical Properties

Adenosine 5’-diphosphoribose sodium salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate in the formation of poly (ADP-ribose) by members of the poly (ADP-ribose) polymerase (PARP) family . Poly (ADP-ribose) formation and degradation are important components of DNA repair and apoptosis signaling .

Cellular Effects

Adenosine 5’-diphosphoribose sodium salt has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it initiates the transient receptor potential subfamily melastatin, type 2 (TRPM2), a Na+, Ca2+, and K+ cation channel .

Molecular Mechanism

The molecular mechanism of action of Adenosine 5’-diphosphoribose sodium salt involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is the most potent and primary intracellular Ca2±permeable cation TRPM2 channel activator .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Adenosine 5’-diphosphoribose sodium salt can be synthesized through enzymatic and chemical methods. The enzymatic synthesis involves the use of specific enzymes to catalyze the breakdown of NAD+ or related precursors, yielding the desired product . The chemical synthesis route typically involves multiple steps, including the protection and deprotection of functional groups, phosphorylation, and purification processes.

Industrial Production Methods

In industrial settings, the production of adenosine 5’-diphosphoribose sodium salt often relies on large-scale enzymatic processes due to their efficiency and specificity. These methods ensure high purity and yield, making them suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Adenosine 5’-diphosphoribose sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenosine 5’-diphosphate disodium salt: Involved in energy storage and nucleic acid metabolism.

Nicotinamide adenine dinucleotide (NAD+): A precursor molecule involved in redox reactions and energy metabolism.

Uniqueness

Adenosine 5’-diphosphoribose sodium salt is unique due to its specific role in activating TRPM2 channels and enhancing autophagy. Its involvement in DNA repair and apoptosis signaling also distinguishes it from other similar compounds .

Biologische Aktivität

Adenosine 5'-diphosphoribose sodium salt (ADPR) is a nucleotide derivative with significant biological activity, primarily involved in cellular signaling and metabolic processes. Its role in various physiological and pathological conditions has garnered attention in recent research. This article provides a detailed overview of the biological activity of ADPR, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

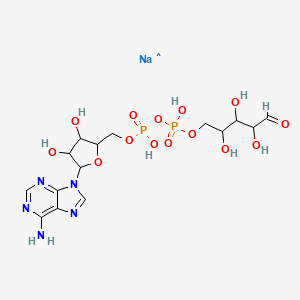

ADPR is a derivative of adenosine diphosphate (ADP) with an additional ribose sugar. Its chemical formula is , and it is often used in biochemical assays due to its stability in solution at physiological pH.

ADPR functions primarily as a signaling molecule in various biological pathways, including:

- Calcium Signaling : ADPR is known to mobilize calcium ions from intracellular stores, playing a crucial role in cellular signaling pathways that regulate various physiological functions.

- Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Formation : It acts as a precursor for NAADP, which is involved in calcium signaling and has been implicated in various cellular processes such as muscle contraction and neurotransmitter release.

- Ecto-5'-nucleotidase Inhibition : ADPR has been shown to inhibit ecto-5'-nucleotidase (CD73), an enzyme that converts AMP to adenosine. This inhibition can affect adenosine levels in the tumor microenvironment, influencing immune responses and cancer progression .

1. Antitumor Activity

Research indicates that ADPR can reverse drug resistance in certain cancer cell lines by modulating ecto-5'-nucleotidase activity. For instance, studies have demonstrated that ADPR enhances rhodamine uptake and inhibits efflux in multidrug-resistant cells like MCF7/A6 and L1210/A .

2. Neuroprotective Effects

ADPR has been linked to neuroprotective mechanisms, particularly in models of neurodegenerative diseases. It appears to mitigate neuronal cell death by modulating calcium signaling pathways, which are critical for maintaining neuronal health .

3. Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects by modulating immune cell activity through its interaction with purinergic receptors. This can lead to reduced inflammation in various models of disease .

Case Study 1: Cancer Treatment

In a study investigating the effects of ADPR on drug-resistant cancer cells, researchers found that treatment with ADPR significantly increased the sensitivity of MCF7/A6 cells to doxorubicin. The mechanism was attributed to the inhibition of ecto-5'-nucleotidase, leading to altered adenosine metabolism .

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of ADPR revealed that it could prevent apoptosis in neuronal cultures exposed to oxidative stress. The results indicated that ADPR's ability to enhance intracellular calcium levels was crucial for its protective effect .

Research Findings

Recent investigations have highlighted the diverse roles of ADPR across various biological systems:

Eigenschaften

InChI |

InChI=1S/C15H23N5O14P2.Na/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21;/h1,4-8,10-12,15,22-26H,2-3H2,(H,27,28)(H,29,30)(H2,16,17,18); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIWKNSMPKNKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(C(C=O)O)O)O)O)O)N.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5NaO14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585049 | |

| Record name | Adenosine 5'-diphosphoribose sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68414-18-6 | |

| Record name | Adenosine 5'-diphosphoribose sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-diphosphoribose sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.